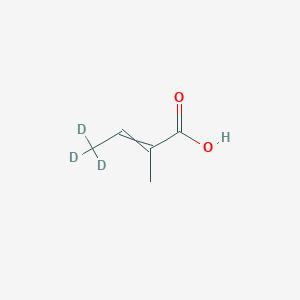

Tiglic Acid-d3

Beschreibung

Significance of Stable Isotope Labeling in Contemporary Scientific Disciplines

Stable isotope labeling, particularly with deuterium, carbon-13 (¹³C), and nitrogen-15 (¹⁵N), has become a cornerstone of modern scientific inquiry creative-proteomics.comsymeres.comstudysmarter.co.uk. Unlike radioactive isotopes, stable isotopes are non-radioactive, posing no radiation risk and allowing for safe, long-term studies and frequent administration in biological systems, including clinical research studysmarter.co.ukmetsol.com. The incorporation of stable isotopes into molecules enables researchers to act as molecular tracers, meticulously following the movement, transformation, and interaction of these labeled compounds within intricate biological pathways or chemical reactions creative-proteomics.comsymeres.comstudysmarter.co.ukmetsol.comsilantes.comacs.org.

This technique is pivotal in fields such as drug metabolism and pharmacokinetics (DMPK) research, where deuterium labeling can influence metabolic stability and prolong a drug's half-life due to the kinetic isotope effect symeres.comwikipedia.orgnih.gov. Furthermore, stable isotopes are indispensable for analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where they enhance signal clarity, improve quantification accuracy, and provide unique spectral fingerprints for identification in complex matrices creative-proteomics.comsymeres.comcymitquimica.com. Their application extends to understanding reaction mechanisms, studying enzyme kinetics, and elucidating metabolic fluxes, thereby providing critical insights into cellular processes and disease mechanisms symeres.comacs.org.

Overview of Tiglic Acid-d3 as a Research Probe and Analytical Standard

This compound, systematically known as (E)-4,4,4-trideuterio-2-methylbut-2-enoic acid, is a deuterated derivative of tiglic acid, an α,β-unsaturated carboxylic acid nih.gov. With the molecular formula C₅H₅D₃O₂ and a molecular weight of 103.13 g/mol , this compound is specifically labeled with three deuterium atoms on its methyl group nih.govscbt.com. This precise isotopic substitution retains the chemical reactivity of the parent tiglic acid while imbuing it with a unique mass signature, making it an exceptionally useful tool in scientific research cymitquimica.com.

As a research probe, this compound is instrumental in several key areas:

Metabolic Pathway Studies: Researchers utilize this compound to trace the metabolic fate of molecules within biological systems. By monitoring its incorporation into various metabolites, scientists gain insights into the regulation and mechanisms of cellular metabolic pathways .

Enzyme Activity Investigations: The compound can be employed to study interactions with specific enzymes, aiding in the exploration of catalytic mechanisms and the identification of potential enzyme modulators .

Chemical Reaction Mechanism Studies: this compound serves as a valuable probe for understanding the kinetics and mechanisms of chemical transformations, including oxidation and ozonolysis reactions, by highlighting the impact of isotopic substitution .

In the realm of analytical chemistry, this compound functions effectively as an analytical standard and internal standard . Its deuterated nature enhances its utility in mass spectrometry, improving the detection limits for certain metabolites in complex biological samples and facilitating precise quantification . In NMR spectroscopy, the deuterium label provides distinct spectral characteristics that aid in compound identification and structural elucidation cymitquimica.com.

Eigenschaften

CAS-Nummer |

19146-57-7 |

|---|---|

Molekularformel |

C5H8O2 |

Molekulargewicht |

103.13 g/mol |

IUPAC-Name |

(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |

InChI-Schlüssel |

UIERETOOQGIECD-VGIDZVCYSA-N |

SMILES |

CC=C(C)C(=O)O |

Isomerische SMILES |

[2H]C([2H])([2H])/C=C(\C)/C(=O)O |

Kanonische SMILES |

CC=C(C)C(=O)O |

Synonyme |

(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |

Herkunft des Produkts |

United States |

Advanced Analytical Spectroscopic and Chromatographic Characterization of Tiglic Acid-d3

Mass Spectrometry Applications

Mass spectrometry (MS) plays a crucial role in the identification, quantification, and structural analysis of Tiglic Acid-d3. Its deuterated nature enhances its utility in various MS-based analytical strategies.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled analogue (the internal standard) to a sample. This compound serves as an effective stable isotope internal standard for the quantification of tiglic acid or related compounds in complex matrices libretexts.orgchemicalbook.com. The principle involves comparing the ratio of the analyte's signal to the internal standard's signal. Because this compound has nearly identical chemical and physical properties to tiglic acid, it undergoes similar losses during sample preparation and analysis, thereby compensating for variations and matrix effects libretexts.orgresearchgate.netnih.gov. This method is particularly valuable in fields such as metabolomics and bioanalysis, where precise quantification in biological fluids or tissues is required researchgate.netnih.gov.

Elucidation of Fragmentation Pathways of Deuterated Species

Mass spectrometry, especially tandem mass spectrometry (MS/MS), is instrumental in elucidating the fragmentation pathways of this compound. The presence of deuterium atoms can influence the fragmentation patterns compared to the non-deuterated analogue, providing specific diagnostic ions for identification and structural confirmation libretexts.org. While detailed fragmentation pathways for this compound are not extensively published in the reviewed literature, MS is routinely used for validating molecular weight and isotopic distribution patterns as part of its characterization . Deuteration can affect bond cleavage energies and the stability of fragment ions, which is crucial for understanding the molecule's behavior under ionization conditions.

Role of this compound as a Stable Isotope Internal Standard in Complex Matrices

This compound functions as a stable isotope internal standard (SIL-IS) due to the presence of deuterium, a stable, non-radioactive isotope of hydrogen. Its primary advantage in complex matrices, such as biological samples, is its ability to co-elute and co-ionize with the analyte of interest, while being distinguishable by its mass difference libretexts.org. This allows for accurate compensation of matrix effects, which can cause signal suppression or enhancement, leading to inaccurate quantification libretexts.orgresearchgate.net. The mass difference between this compound (nominal mass 103) and tiglic acid (nominal mass 100) ensures clear separation in the mass spectrometer, making it an ideal internal standard for accurate and reproducible quantitative analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Studies

NMR spectroscopy is indispensable for confirming the structure and isotopic integrity of this compound. Both proton (¹H) and deuterium (²H) NMR provide complementary information.

Utilization of ²H NMR for Site-Specific Deuterium Localization and Quantification

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for directly observing and quantifying deuterium atoms within a molecule. For this compound, ²H NMR allows for the confirmation of deuterium localization specifically at the C-4 methyl group. Unlike ¹H NMR, ²H NMR spectra are typically simpler for deuterated compounds, as only the signals from deuterium nuclei are observed, leading to cleaner spectra hmdb.ca. Under appropriate experimental settings, ²H NMR can provide quantitative information, allowing for the determination of deuterium atom percent enrichment and site-specific deuterium distribution hmdb.ca. This is particularly useful for verifying the success of synthesis and ensuring the isotopic integrity of the standard, especially if any deuterium-hydrogen exchange might have occurred.

Compound List

Chromatographic Methodologies for Analysis of Labeled Compounds

Chromatographic techniques are essential for separating and quantifying isotopically labeled compounds from their unlabeled counterparts or other matrix components. High-Performance Liquid Chromatography (HPLC) is frequently utilized due to its versatility and applicability to a wide range of organic molecules, including this compound.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Deuterated Analogs

Developing robust HPLC methods for deuterated analogs like this compound requires careful consideration of several factors to ensure adequate separation, sensitivity, and accuracy.

Stationary and Mobile Phases: Reversed-phase HPLC (RP-HPLC) using C18 or phenyl columns is common for analyzing organic acids. Mobile phases typically consist of a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol. The choice of stationary phase and mobile phase composition is critical for achieving resolution between isotopologues, which often differ only by mass researchgate.netacs.orgsci-hub.se. For fatty acids, specific C30 columns and gradient elution protocols have been developed to improve separation and baseline stability nih.gov.

Detection Methods: HPLC is commonly coupled with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS), for sensitive and selective detection. MS allows for the differentiation of isotopologues based on their mass-to-charge ratio (m/z) nih.govtheses.cz. UV detection can also be used if the compound possesses a chromophore, though it may offer less specificity for distinguishing isotopologues.

Validation Parameters: Method validation is crucial to ensure reliability. Key parameters include:

Linearity: Establishing a linear relationship between the detector response and analyte concentration over a defined range nih.govnih.govnih.gov.

Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements, respectively nih.govnih.govjyoungpharm.orgnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified nih.govnih.gov.

Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components, including unlabeled analogs nih.gov.

Stability: Assessing the stability of the analyte in the sample matrix and during the analytical process jyoungpharm.org.

Studies on deuterated fatty acids, for instance, demonstrate the importance of using deuterium-labeled internal standards (IS) to compensate for matrix effects and instrumental variations, thereby improving assay accuracy nih.govtheses.cznih.govacs.org. While deuterium-labeled standards are preferred, potential issues like different retention times or recoveries compared to the analyte must be considered during validation nih.govscispace.com.

Optimization of Chromatographic Parameters for Resolution and Sensitivity of Isotopic Forms

Optimizing chromatographic parameters is essential to achieve adequate separation (resolution) and maximize the signal (sensitivity) when analyzing isotopic forms.

Resolution: Isotopologues, differing only by mass, often exhibit very similar physicochemical properties, making their chromatographic separation challenging. Factors influencing resolution include:

Mobile Phase Composition and Gradient: Fine-tuning the organic modifier percentage, buffer pH, and gradient slope can significantly impact the separation of closely related compounds nih.govnih.govnih.gov.

Column Temperature: Temperature can affect viscosity, analyte diffusion, and retention, thereby influencing resolution. Some methods utilize sub-ambient temperatures to enhance separation nih.gov.

Flow Rate: Adjusting the mobile phase flow rate can alter retention times and peak shape, impacting resolution.

Column Chemistry and Dimensions: The choice of stationary phase (e.g., C18, C30, phenyl) and column dimensions (length, particle size) plays a critical role in separation efficiency nih.gov. Advanced adsorption materials and techniques can also be explored researchgate.net.

Sensitivity: Maximizing sensitivity often involves optimizing MS parameters (e.g., cone voltage, collision energy, ion transitions in Multiple Reaction Monitoring - MRM) when using mass spectrometric detection theses.cznih.govjyoungpharm.org. For HPLC-UV, selecting appropriate wavelengths and ensuring a stable baseline are key.

The separation of isotopologues can be influenced by various isotopic effects, including differences in hydrophobicity, polarizability, and molecular size researchgate.net. Techniques like ultra-high-resolution ion mobility spectrometry have also shown promise in separating isotopologues based on their ion mobility acs.org.

Compound List:

this compound

Tiglic Acid

Mechanistic Investigations Utilizing Tiglic Acid-d3 As an Isotopic Probe

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effects (KIEs) are a fundamental tool in physical organic chemistry, quantifying the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. This change arises from differences in zero-point energy (ZPE) between isotopologues, which are particularly pronounced for hydrogen and deuterium. KIEs are crucial for understanding reaction mechanisms, especially for identifying the rate-determining step (RDS) and the involvement of specific bonds. wikipedia.org, epfl.ch, princeton.edu, snnu.edu.cn, osti.gov, baranlab.org

Determination of Primary and Secondary Isotope Effects

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. These effects are typically large, with KIEs (kH/kD) often ranging from 2 to 7. Secondary kinetic isotope effects (SKIEs), on the other hand, occur when the isotopically labeled atom is not directly involved in bond breaking or formation in the RDS, but its substitution influences the reaction rate through changes in hybridization, bond strength, or steric interactions. SKIEs are generally smaller, with typical values for deuterium being between 1.05 and 1.4 for normal effects (where kH > kD) and around 0.7 to 0.9 for inverse effects (where kH < kD). wikipedia.org, epfl.ch, princeton.edu, snnu.edu.cn, osti.gov, baranlab.org

Tiglic Acid-d3 has been employed to study KIEs in various reactions:

Catalytic Hydrogenation: In the palladium-catalyzed hydrogenation of the double bond in tiglic acid, a KIE of 1.21 (kH/kD) was observed when using this compound. This value is consistent with a secondary kinetic isotope effect, suggesting that the C-D bond does not undergo direct cleavage in the rate-determining step but influences the transition state.

Epoxidation: The epoxidation of this compound with reagents like meta-chloroperoxybenzoic acid (mCPBA) shows a reduction in reaction rate of approximately 15% compared to the non-deuterated analogue. This indicates a secondary kinetic isotope effect, where the deuterium substitution at the β-position affects the transition state of the epoxidation.

Halogenation: In the halogenation of this compound, a reduction in reaction rate of about 20% has been noted. This effect is attributed to enhanced steric hindrance caused by the deuterium substitution at the β-carbon, which influences the approach of the halogenating agent.

Ozonolysis: Deuteration at the β-position of tiglic acid has been observed to increase the yield of ozonolysis products by 8–12% in model systems. This suggests that the deuterium substitution stabilizes the transition state of the ozonolysis reaction.

Table 1: Kinetic Isotope Effects (KIEs) for Reactions Involving this compound

| Reaction Type | Deuteration Site | Observed KIE (kH/kD) | Type of KIE | Mechanistic Implication | Reference |

| Catalytic Hydrogenation | C-4 Methyl | 1.21 | Secondary | C-D bond not broken in RDS; influences transition state geometry/electronics. | |

| Epoxidation | C-3 (β-position) | ~1.15 (implied by 15% rate reduction) | Secondary | C-D bond not broken in RDS; influences transition state. | |

| Halogenation | C-3 (β-position) | ~1.20 (implied by 20% rate reduction) | Secondary | Enhanced steric hindrance due to deuterium influences reagent approach. | |

| Ozonolysis | C-3 (β-position) | Not directly measured as kH/kD, but implies rate modification | Secondary | Deuterium substitution stabilizes the transition state. |

Elucidation of Rate-Determining Steps in Organic Reaction Mechanisms

The secondary kinetic isotope effects observed with this compound provide critical insights into the nature of the rate-determining steps in various organic transformations. For instance, the KIE of 1.21 observed in catalytic hydrogenation indicates that the C-D bond is not directly cleaved in the RDS. Instead, the deuterium substitution likely affects the transition state's vibrational modes or steric environment, subtly altering the reaction rate. Similarly, the rate reductions observed in epoxidation (~15%) and halogenation (~20%) suggest that the C-D bonds at the β-position are not directly involved in bond breaking during the RDS. These secondary effects are valuable for distinguishing between proposed mechanisms, particularly when they involve changes in hybridization or subtle electronic rearrangements around the isotopically labeled atom in the transition state. epfl.ch, princeton.edu, snnu.edu.cn, osti.gov By comparing experimental KIE values with theoretical predictions, researchers can validate or refute proposed transition state structures, thereby refining their understanding of the reaction mechanism. snnu.edu.cn, osti.gov

Stereochemical Investigations through Deuterium Substitution

Deuterium substitution can influence the stereochemical outcome of reactions by altering steric or electronic factors that govern the approach of reagents to the substrate. In the halogenation of this compound, the observed ~20% rate reduction has been attributed to increased steric hindrance at the β-carbon due to the presence of deuterium. This steric effect implies that the deuteration can influence the trajectory of the incoming halogen molecule, potentially affecting the diastereoselectivity or enantioselectivity of the addition. While direct evidence for stereochemical control by this compound in specific reactions is limited in the provided literature, the general principle that isotopic substitution can subtly modify steric and electronic environments suggests its utility in studying stereochemical pathways. researchgate.net

Deuterium Labeling in Reaction Pathway Elucidation

Beyond KIE studies, deuterium labeling is a powerful method for tracing the movement of atoms and understanding the sequence of bond transformations within a reaction mechanism.

Tracing Atomic Rearrangements and Bond Transformation Events

Deuterium-labeled compounds like this compound serve as tracers in complex reaction networks and metabolic pathways. By monitoring the incorporation and fate of the deuterium label using techniques such as mass spectrometry or NMR spectroscopy, researchers can map out the sequence of chemical events. For example, studies on the biosynthesis of tiglic acid in carabid beetles reveal that it is formed from isoleucine via 2-methylbutyric acid. A primary KIE was identified in the dehydrogenation step from 2-methylbutyric acid to tiglic and ethacrylic acids, indicating that deuterium labeling can reveal bond-breaking events in metabolic transformations. nih.gov Although this specific study did not use this compound directly, it exemplifies how isotopic labeling elucidates the mechanistic details of related biochemical pathways.

Studies of Ene Reactions and Other Pericyclic Processes

Ene reactions are a class of pericyclic reactions involving the concerted addition of an alkene with an allylic hydrogen to a multiple bond. libretexts.org Tiglic acid, with its α,β-unsaturated structure, is a relevant substrate for such reactions. For instance, tiglic acid and its derivatives have been studied in singlet oxygen ene reactions, where its reactivity is comparable to certain enones. mdpi.com Furthermore, studies involving triazolinediones have utilized tiglic acid derivatives in ene reactions, highlighting the compound's role in this area of pericyclic chemistry. researchgate.net, acs.org The deuterated analog, this compound, can be employed in these studies to investigate the mechanistic details, such as the involvement of allylic hydrogens in the transition state, through KIE measurements.

Computational Chemistry Approaches to Deuterium Isotope Effects

Computational chemistry plays a pivotal role in dissecting reaction mechanisms by providing insights into transition states, reaction pathways, and the influence of isotopic substitution. The use of deuterated compounds like this compound allows researchers to probe these mechanisms through the lens of kinetic isotope effects (KIEs).

Quantum Chemical Calculations for Simulating Isotopic Perturbations

Quantum chemical calculations are instrumental in simulating the effects of isotopic substitution on molecular properties and reaction rates. By employing methods such as Density Functional Theory (DFT), researchers can accurately model the changes in vibrational frequencies and zero-point energies (ZPEs) that occur when hydrogen atoms are replaced by deuterium. These differences in ZPEs between the deuterated and non-deuterated species are directly related to the kinetic isotope effect, influencing the activation energy of a reaction.

For this compound, quantum chemical calculations can predict how the substitution of three hydrogen atoms in its methyl group with deuterium affects the energy landscape of a reaction. For instance, calculations might reveal a slight reduction in the rate of reactions involving C-H(D) bond cleavage due to the heavier mass of deuterium, which leads to lower vibrational frequencies and a smaller ZPE for the C-D bond compared to a C-H bond. This phenomenon is crucial for understanding rate-determining steps in reactions where C-H bond breaking is involved. Studies on similar α,β-unsaturated acids have shown that deuteration at the β-position can reduce epoxidation rates by approximately 15%, illustrating the quantifiable impact of deuterium substitution on reaction kinetics . These calculations provide a theoretical basis for interpreting experimental KIE data, allowing for the simulation of isotopic perturbations on a molecular level.

Table 1: Simulated Isotopic Perturbations on Reaction Parameters

| Parameter | Protiated Tiglic Acid (H) | This compound (D) | Impact of Deuteration | Reference |

| C-H/C-D Bond Strength | Standard | Stronger (effectively) | Increased bond stability | |

| Zero-Point Energy (ZPE) | Higher | Lower | Affects activation energy | |

| Vibrational Frequencies | Higher | Lower | Influences reaction rate | |

| Kinetic Isotope Effect (KIE) | Baseline | >1 (Primary KIE) | Indicates C-H/C-D cleavage in RDS |

Modeling of Deuterated Reaction Pathways and Transition States

The application of computational chemistry extends to modeling entire reaction pathways and characterizing the structures and energetics of transition states. By performing calculations on deuterated species like this compound, researchers can gain detailed insights into how deuterium substitution influences the geometry and energy of transition states, thereby affecting reaction selectivity and rate.

When modeling reaction pathways involving this compound, computational methods can identify the specific steps where deuterium substitution has the most significant impact. This often involves analyzing the transition state structure for C-H(D) bond cleavage. A primary kinetic isotope effect (KIE > 1) is typically observed when the C-H or C-D bond is broken in the rate-determining step (RDS) of a reaction. For example, in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids, a strong primary kinetic isotope effect was observed, indicating that the C-H bond cleavage is part of the RDS nih.gov. Computational modeling can simulate this process for this compound, predicting the precise geometry of the transition state and the degree of bond loosening or formation involving the deuterated methyl group.

Furthermore, computational studies can explore how deuterium substitution affects the relative stability of different transition states, which can lead to changes in stereochemical outcomes or regioselectivity. For instance, studies on similar α-methylated enones have used DFT calculations to suggest that singlet oxygen reacts with them to form biradical intermediates that decompose, and deuterium labeling can help confirm these pathways mdpi.com. By modeling the reaction pathways of this compound, researchers can elucidate the precise role of the deuterated methyl group in stabilizing or destabilizing transition states, providing a deeper mechanistic understanding.

Table 2: Computational Modeling of Reaction Pathways with this compound

| Reaction Feature | Modeling Approach | Expected Impact of Deuteration on this compound | Significance for Mechanism |

| Reaction Pathway | DFT, Transition State Theory (TST) | Identifies C-D bond cleavage as potential RDS | Pinpoints rate-limiting step |

| Transition State (TS) Structure | Geometry Optimization, Frequency Analysis | Alters bond lengths/angles around deuterated methyl group | Reveals TS geometry and electronic distribution |

| Activation Energy (Ea) | Energy Calculations | May be slightly higher for C-D cleavage steps | Quantifies rate differences |

| Kinetic Isotope Effect (KIE) | Ratio of rate constants (kH/kD) from TS calculations | Predicts KIE values for specific reaction steps | Confirms C-H/C-D bond involvement in RDS |

| Stereoselectivity/Regioselectivity | Analysis of TS energies and geometries | Can influence approach of reagents to the molecule | Explains product distribution |

Applications in Biochemical Pathway Elucidation and Metabolic Research

Elucidation of Biosynthetic Pathways Involving Tiglic Acid

Identification of Precursor Incorporation in Natural Product Formation

The use of isotopically labeled compounds like Tiglic Acid-d3 is fundamental in tracing the origins and incorporation pathways of specific molecules during the biosynthesis of natural products. By introducing this compound into a biological system, researchers can follow the metabolic fate of its carbon skeleton and deuterium atoms, thereby identifying its role as a precursor or intermediate in the formation of complex natural compounds.

Studies have demonstrated that tiglic acid itself is biosynthesized from isoleucine via 2-methylbutyric acid ebi.ac.ukresearchgate.net. This understanding is crucial for designing experiments with this compound. For instance, researchers have utilized deuterium-labeled precursors, including likely analogs of this compound, to trace the biosynthesis of compounds like limonoids in neem trees researchgate.net. These experiments involve feeding the labeled compound to the organism and analyzing the resulting natural products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporated deuterium label ebi.ac.ukresearchgate.net. Such analyses reveal which parts of the natural product molecule derive from the labeled precursor, thereby mapping out biosynthetic routes ebi.ac.ukresearchgate.net. For example, in studies involving carabid beetles, the injection of deuterium-labeled isoleucine demonstrated that tiglic acid and ethacrylic acid are biosynthesized from isoleucine, with a strong primary kinetic isotope effect observed in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids researchgate.net. This highlights how this compound can be used to confirm such biosynthetic origins and quantify the kinetic contributions of specific steps researchgate.net.

Enzymatic Mechanism Studies Using Deuterated Substrates

Deuterated substrates, such as this compound, are indispensable for dissecting the intricate mechanisms by which enzymes catalyze biochemical reactions. The substitution of hydrogen with deuterium can subtly alter bond strengths and vibrational frequencies, leading to measurable differences in reaction rates, known as kinetic isotope effects (KIEs) wikipedia.orgunl.edunih.govnih.gov. By analyzing these effects, researchers can pinpoint the specific steps in an enzymatic reaction that involve the cleavage or formation of C-H (or C-D) bonds, thereby elucidating the catalytic mechanism and identifying rate-limiting steps.

Probing Enzyme Catalysis and Substrate Specificity with Isotopic Variants

Isotopic variants of substrates like this compound provide a powerful means to probe enzyme catalysis and define substrate specificity. Enzymes often exhibit remarkable selectivity for their substrates, and understanding the molecular basis of this specificity is key to comprehending their biological roles and for protein engineering or drug design.

Tiglic acid, the non-deuterated parent compound, has been identified as a high-affinity substrate for certain enzymes. For example, it is a high-affinity substrate for TmAAE13, a CoA ligase, with a catalytic efficiency (kcat/Km) twice that of hexanoic acid, whereas TmAAE1 preferentially activates butyric acid . This divergence in enzyme specificity highlights how subtle structural differences, and potentially isotopic differences, can influence enzyme-substrate interactions. Deuteration can affect binding affinities and catalytic rates, allowing researchers to investigate how enzymes discriminate between closely related molecules or even between isotopologues of the same molecule unl.edu. Studies using this compound can reveal how the enzyme's active site accommodates the deuterated substrate, providing insights into the precise interactions that govern catalysis and specificity nih.gov. For instance, research into the epoxidation of unsaturated acids indicated that deuterium at the β-position can reduce the epoxidation rate by approximately 15% compared to the non-deuterated form, demonstrating a measurable isotopic effect on enzyme-mediated reactions .

Deuterium Effects on Enzyme Kinetic Parameters

The study of deuterium effects on enzyme kinetic parameters, particularly through kinetic isotope effects (KIEs), is a cornerstone of mechanistic enzymology. When an enzyme catalyzes a reaction involving the cleavage of a C-H bond at the site of deuteration, the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond wikipedia.orgunl.edunih.govnih.gov. This difference can lead to a slower reaction rate for the deuterated substrate, resulting in a primary KIE (kH/kD > 1) if the C-H/C-D bond cleavage is rate-limiting wikipedia.orgunl.edunih.govnih.gov.

For this compound, deuterium substitution in the methyl group can influence the kinetics of enzymatic reactions. For example, in the catalytic hydrogenation of the double bond in tiglic acid, a deuterium kinetic isotope effect (kH/kD) of 1.21 has been observed, consistent with secondary kinetic isotope effects in alkene hydrogenation queensu.ca. This indicates that while the C-D bond is not directly cleaved in the rate-determining step, its presence influences the reaction rate. Such measurements provide quantitative data on the transition state structure and the degree of C-H bond involvement in the rate-determining step of enzyme-catalyzed reactions unl.edunih.govnih.gov. For example, deuterium kinetic isotope effects (KIEs) can be used to determine whether hydrogen abstraction is at least partially rate-limiting in Cytochrome P450 reactions, a common class of oxidative enzymes nih.govnih.gov. By comparing the kinetic parameters (e.g., kcat, Km) of this compound with those of unlabeled tiglic acid, researchers can quantify these deuterium effects and gain deeper insights into the enzyme's catalytic cycle unl.edunih.govnih.gov.

Q & A

Q. What are the established methods for synthesizing and characterizing Tiglic Acid-d3 in academic research?

this compound is synthesized via acid-catalyzed deuterium exchange or selective hydrogen-deuterium substitution, followed by purification using column chromatography or recrystallization . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm deuteration at specific positions (e.g., methyl groups) and assess isotopic purity (>99 atom% D) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H/D stretches) and compares vibrational modes with non-deuterated analogs .

- Mass Spectrometry (MS) : Validates molecular weight and isotopic distribution patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions .

Q. How should this compound be stored to maintain isotopic integrity in experimental workflows?

Storage at 0–6°C in airtight, light-resistant containers is recommended to prevent isotopic exchange or degradation . Prior to use, equilibrate the compound to room temperature under inert gas (e.g., N₂) to minimize moisture absorption .

Advanced Research Questions

Q. What isotopic effects arise when using this compound in coordination chemistry, and how do they influence reaction mechanisms?

Deuteration alters bond lengths and vibrational energies due to the higher mass of deuterium, which can affect:

- Kinetic Isotope Effects (KIE) : Slower reaction rates in steps involving deuterated bonds (e.g., proton/deuteron transfer in acid-base reactions) .

- Magnetic Properties : In dinuclear copper complexes, deuteration may modify exchange interactions between metal centers, detectable via SQUID magnetometry .

- Spectroscopic Signatures : Shifts in IR and Raman spectra provide insights into bonding dynamics in coordination compounds .

Q. How can researchers address contradictions in spectroscopic data when analyzing this compound-containing systems?

- Replicate Experiments : Ensure consistency in sample preparation (e.g., solvent deuteration, concentration) .

- Cross-Validate Techniques : Combine NMR, MS, and X-ray crystallography (if available) to resolve ambiguities in structural assignments .

- Control Studies : Compare results with non-deuterated Tiglic Acid to isolate isotopic effects from experimental artifacts .

Methodological and Experimental Design Questions

Q. What protocols are critical for using this compound as an internal standard in quantitative mass spectrometry?

- Purity Validation : Confirm isotopic enrichment via high-resolution MS and quantify impurities using chromatographic methods (e.g., HPLC) .

- Calibration Curves : Prepare standards in matrices matching experimental samples to account for matrix effects .

- Signal Normalization : Correct for detector variability by referencing deuterated and non-deuterated ion peaks .

Q. How should researchers design experiments to investigate the role of this compound in enzyme inhibition studies?

- Kinetic Assays : Monitor reaction rates under varying pH/D₂O conditions to probe deuterium-dependent active-site interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .

- Computational Modeling : Use DFT or MD simulations to predict isotopic effects on enzyme-substrate binding .

Data Interpretation and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

- Detailed Documentation : Report exact deuteration levels, synthetic routes, and storage conditions in supplementary materials .

- Reference Standards : Use commercially certified deuterated compounds (e.g., from Kanto Reagents) for calibration .

- Peer Validation : Share raw data (spectra, crystallographic files) in repositories like Zenodo or institutional databases .

Q. How can isotopic labeling with this compound improve mechanistic studies in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.